molecular formula C5H4ClNO2S B6236028 methyl 3-chloro-1,2-thiazole-4-carboxylate CAS No. 1378832-85-9

methyl 3-chloro-1,2-thiazole-4-carboxylate

Cat. No.: B6236028
CAS No.: 1378832-85-9
M. Wt: 177.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Thiazole (B1198619) Chemistry

Halogenated thiazoles are a subclass of thiazole derivatives where one or more hydrogen atoms on the thiazole ring are replaced by halogen atoms. The introduction of a halogen, such as chlorine, significantly influences the electronic properties and reactivity of the thiazole ring. The electron-withdrawing nature of the chlorine atom at the 3-position of methyl 3-chloro-1,2-thiazole-4-carboxylate makes the ring more susceptible to nucleophilic attack and modifies the acidity of the ring protons. This altered reactivity is a key feature that chemists exploit for further functionalization of the molecule.

The synthesis of halogenated thiazoles can be achieved through various methods, including direct halogenation of the thiazole ring or by constructing the ring from halogenated precursors. The presence of both a chloro substituent and a carboxylate group on the same thiazole ring, as in the case of this compound, offers multiple reaction sites for synthetic transformations.

Significance as a Privileged Scaffold Precursor in Organic Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. Thiazole and its derivatives are widely recognized as privileged scaffolds due to their presence in numerous biologically active compounds, including antibacterial, antifungal, and anticancer agents. globalresearchonline.netanalis.com.my this compound serves as a precursor to more complex molecules that may incorporate this privileged scaffold.

The chloro and ester functionalities of this compound are key handles for synthetic chemists. The chlorine atom can be displaced by various nucleophiles in substitution reactions, allowing for the introduction of a wide range of functional groups. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other carboxylic acid derivatives. This versatility makes this compound a highly valuable starting material for the construction of libraries of diverse compounds for drug discovery screening.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC5H4ClNO2S177.61Not available
Methyl 2-(chloromethyl)-1,3-thiazole-4-carboxylateC6H6ClNO2S191.64Not available
3-Methyl-1,2-thiazole-4-carboxylic acidC5H5NO2S143.16Not available

Note: Experimental data for the target compound is limited. Data for related compounds is provided for comparison.

Scope and Research Trajectories in Contemporary Chemical Science

Current research involving halogenated thiazoles and their derivatives is focused on several key areas. A primary trajectory is the development of new synthetic methodologies to access these compounds with high efficiency and selectivity. This includes the exploration of novel catalytic systems and reaction conditions.

Another significant area of research is the application of these compounds as building blocks in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other biologically active molecules. The exploration of its reactivity profile and the development of new transformations are ongoing areas of investigation in academic and industrial laboratories.

Table 2: Spectroscopic Data of a Related Chloro-Thiazole Derivative

Spectroscopic TechniqueKey Features of Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
X-ray Crystallography Triclinic crystal system, space group P-1. The thiazole ring is essentially planar.
Infrared (IR) Spectroscopy Characteristic peaks for C-H, C=N, and C=O functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Signals corresponding to the protons and carbons of the thiazole, triazole, and ethyl groups.

Note: This data is for a related compound and provides an indication of the types of spectroscopic features that would be expected for this compound.

Properties

CAS No.

1378832-85-9

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.6

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 3 Chloro 1,2 Thiazole 4 Carboxylate

Established Synthetic Pathways

Traditional methods for synthesizing the 1,2-thiazole ring, the core of methyl 3-chloro-1,2-thiazole-4-carboxylate, often involve multi-step sequences. These pathways, while reliable, are continually being optimized to improve yields and reduce the use of hazardous materials.

Multi-Step Synthesis Approaches and Optimization

Multi-step syntheses are common for constructing complex heterocyclic molecules like this compound. These approaches allow for the sequential introduction of functional groups, providing a high degree of control over the final structure. A common strategy involves the initial formation of a substituted thiophene (B33073), which is then converted to the desired thiazole (B1198619) derivative. For instance, the synthesis can start from 3-amino-2-thiophene carboxylic acid methyl ester. nih.gov This starting material can undergo cyclization with formamide (B127407) to yield a ketone intermediate, which is then chlorinated and subjected to nucleophilic substitution to introduce the chloro and carboxylate groups. nih.gov

Optimization of these multi-step sequences is an ongoing area of research. This includes refining reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize reaction times. Additionally, researchers are exploring alternative reagents that are less toxic and more environmentally friendly. The development of automated multi-step continuous flow synthesis has also shown promise in improving the efficiency and safety of producing complex heterocyclic compounds. nih.gov

Convergent and Divergent Synthesis Strategies

Both convergent and divergent strategies have been employed in the synthesis of 1,2-thiazole derivatives.

Divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. This is a powerful strategy for creating libraries of related compounds for biological screening. A central thiazole precursor can be functionalized in various ways to produce a range of derivatives, including this compound. For example, a synthesized 2H-thiazolo[4,5-d] bepls.comresearchgate.netbohrium.comtriazole (ThTz) with a sulfone group can be functionalized through various reactions like SNAr, metal-catalyzed couplings, and radical-based alkylations. rsc.orgnih.gov

Novel and Optimized Synthetic Routes

Recent advancements in synthetic chemistry have led to the development of more efficient and sustainable methods for the synthesis of thiazole derivatives. These new routes often focus on green chemistry principles, catalytic approaches, and the use of one-pot and multicomponent reactions.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiazoles to minimize environmental impact. researchgate.net This involves the use of renewable starting materials, non-toxic catalysts, and environmentally benign reaction conditions. researchgate.net Key strategies include:

Microwave and Ultrasound Irradiation: These techniques can significantly reduce reaction times and improve yields compared to traditional heating methods. researchgate.netbohrium.com For instance, the synthesis of hydrazinyl thiazoles has been achieved in high yields under ultrasound irradiation in water at room temperature. sci-hub.se

Green Solvents: The use of water, ionic liquids, or polyethylene (B3416737) glycol (PEG) as solvents can replace hazardous organic solvents. bepls.comresearchgate.netbohrium.com For example, some thiazole syntheses have been successfully carried out in aqueous media, avoiding the need for organic solvents. researchgate.net

Mechanochemistry: This solvent-free approach involves grinding reactants together to initiate a chemical reaction, reducing waste and energy consumption. researchgate.net

Green Chemistry ApproachAdvantagesReference
Microwave IrradiationReduced reaction time, high yield bepls.comresearchgate.netbohrium.com
Ultrasound SynthesisReduced reaction time, high yield, mild conditions researchgate.netsci-hub.se
Green Solvents (e.g., water, PEG)Environmentally friendly, reduced use of hazardous solvents bepls.comresearchgate.netbohrium.com
MechanochemistrySolvent-free, reduced waste researchgate.net

Catalytic Approaches to Thiazole Ring Formation

Catalysis plays a crucial role in modern organic synthesis, and the formation of the thiazole ring is no exception. Various catalysts have been developed to improve the efficiency and selectivity of these reactions.

Metal Catalysis: Transition metals like copper and palladium are effective catalysts for the formation of C-S and C-N bonds, which are key steps in thiazole synthesis. organic-chemistry.org For example, a copper-catalyzed cascade reaction has been developed for the functionalization of thiazoles. rsc.org Palladium catalysts have been used for cross-coupling reactions to introduce substituents onto the thiazole ring. rsc.orgnih.gov

Biocatalysis: Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and mild reaction conditions. nih.gov For instance, trypsin from porcine pancreas has been shown to catalyze the one-pot multicomponent synthesis of thiazole derivatives with high yields. nih.govresearchgate.net

Nanocatalysts: Nanoparticles, such as KF/Clinoptilolite and NiFe2O4, have been used as reusable catalysts in the synthesis of thiazoles, offering advantages in terms of catalyst recovery and reuse. nih.govacs.org

Catalyst TypeExampleApplicationReference
Metal CatalystCopper, PalladiumC-S and C-N bond formation, cross-coupling rsc.orgnih.govorganic-chemistry.orgrsc.org
BiocatalystTrypsinOne-pot multicomponent synthesis nih.govresearchgate.net
NanocatalystKF/Clinoptilolite, NiFe2O4Reusable catalyst for thiazole synthesis nih.govacs.org

One-Pot and Multicomponent Reactions

Several one-pot and multicomponent reactions have been developed for the synthesis of thiazole derivatives. nih.govresearchgate.netorganic-chemistry.org For example, a three-component reaction of an aldehyde, benzoylisothiocyanate, and an alkyl bromide in the presence of a catalyst has been used to produce thiazole derivatives in good yields. nih.gov Another approach involves the reaction of aryl glyoxals, aryl thioamides, and pyrazolones in a one-pot process to generate pyrazole-linked thiazoles. acs.org The development of chemoenzymatic one-pot multicomponent synthesis has also been reported, combining the advantages of both enzymatic catalysis and multicomponent reactions. nih.govresearchgate.net These methods offer a streamlined and atom-economical route to a wide range of substituted thiazoles. acs.orgnih.govacs.org

Regioselectivity and Stereochemical Control in Thiazole Ring Construction

The synthesis of the 1,2-thiazole (isothiazole) ring system, as opposed to its 1,3-thiazole isomer, relies on distinct synthetic strategies that assemble the S-N bond adjacent to one another. The regiochemical outcome—that is, the specific placement of the chloro and carboxylate groups at the C3 and C4 positions, respectively—is not trivial and is predetermined by the choice of starting materials and the reaction mechanism of the cyclization.

A primary and effective method for constructing the 3-halo-1,2-thiazole-4-carboxylate core involves the reaction of an enamine, or a related precursor derived from a β-ketoester, with a sulfur-based electrophile. This general approach builds the C4-C5-S-N-C3 fragment of the ring system from specific, pre-functionalized components.

A representative synthesis proceeds via the reaction of a methyl 3-aminobut-2-enoate (an enamino ester) with a sulfur halide reagent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂). The enamino ester itself is readily prepared from the condensation of methyl acetoacetate (B1235776) with ammonia (B1221849) or an appropriate amine.

The mechanism proceeds through several key steps where regioselectivity is enforced:

Initial Electrophilic Attack: The sulfur-based reagent (e.g., SOCl₂) acts as an electrophile. The enamine, existing in equilibrium with its enol-imine tautomer, can present two nucleophilic sites: the α-carbon (C2 of the butenoate chain) and the nitrogen atom. The initial attack typically involves the lone pair of the nitrogen atom on the sulfur, forming an N-S bond.

Chlorination and Tautomerization: The intermediate formed subsequently undergoes chlorination. The use of reagents like sulfuryl chloride can serve as both the sulfur source and the chlorinating agent. The enamine system tautomerizes, creating a nucleophilic center at the C4 position of the original acetoacetate skeleton.

Intramolecular Cyclization (Annulation): The critical ring-closing step involves an intramolecular electrophilic attack. The sulfur atom, now bonded to the nitrogen and bearing chlorine atoms, becomes part of an electrophilic species. The nucleophilic carbon at the C4 position of the developing chain attacks the sulfur-containing group, or a related intermediate, leading to the formation of the five-membered ring. It is this specific intramolecular cyclization that forges the C4-S bond (using isothiazole (B42339) numbering), definitively placing the carboxylate group at the C4 position.

Aromatization: The resulting non-aromatic intermediate, a dihydroisothiazole (B14293150) (isothiazoline) derivative, then undergoes an elimination reaction, typically losing water or hydrogen chloride, to yield the stable, aromatic 1,2-thiazole ring. The chlorine atom at the C3 position is installed during this sequence, often from the sulfur reagent itself.

Stereochemical control is primarily relevant during the formation of the transient, non-aromatic isothiazoline intermediate. However, as the final step is the formation of a planar, aromatic ring, any initial stereocenters created during the cyclization are lost upon aromatization. Therefore, the ultimate focus of the synthesis is on regiochemical rather than stereochemical control.

The regioselectivity of this synthesis is exceptionally high because the connectivity of the starting materials directly maps onto the final product. The β-ketoester provides the C4-C5 backbone with the carboxylate group pre-installed at the eventual C4 position. The nitrogen source affixes to what will become the N2 position, and the sulfur/halogenating agent bridges the nitrogen and the C4 carbon to form the S1 and C3 components of the ring.

Table 1: Regiochemical Control in Isothiazole Synthesis from Enamino Esters

Starting Material (Enamino Ester)ReagentKey Mechanistic StepRegiochemical Outcome
Methyl 3-aminobut-2-enoateThionyl Chloride (SOCl₂)Intramolecular cyclization via nucleophilic attack from the C4-position onto an N-sulfinyl intermediate.The ester group is locked at the C4 position, and the chlorine is introduced at the C3 position.
Ethyl 3-aminobut-2-enoateSulfuryl Chloride (SO₂Cl₂)Reaction with SO₂Cl₂ provides both the sulfur bridge and chlorination, with cyclization determining the final substituent placement.The ester group remains at C4, and the chlorine atom is installed at C3.
Methyl 3-(methylamino)but-2-enoateSulfur Monochloride (S₂Cl₂)Formation of a dithiazine-like intermediate followed by rearrangement or fragmentation and cyclization.Yields a product with the ester at C4. The substituent on the nitrogen (methyl) would be at the N2 position.

This methodological approach ensures that the desired 3-chloro-4-carboxylate substitution pattern is achieved with high fidelity, making it a robust strategy for the synthesis of this and related 1,2-thiazole derivatives.

Chemical Reactivity and Reaction Mechanisms of Methyl 3 Chloro 1,2 Thiazole 4 Carboxylate

Reactivity at the Thiazole (B1198619) Ring System

The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, exhibits a unique reactivity profile. The presence of the electron-withdrawing chlorine atom and ester group, along with the inherent electronic nature of the thiazole ring, governs its susceptibility to various reactions.

Nucleophilic Substitution and Displacement at the Chlorine Atom

The presence of a suitable leaving group on the thiazole ring is generally required for nucleophilic substitution to occur. numberanalytics.com Halogen atoms attached to the thiazole ring can be displaced by nucleophiles, particularly when the ring nitrogen is quaternized, which increases the acidity of the C2-hydrogen. pharmaguideline.com

Common nucleophiles that can participate in these reactions include amines, alkoxides, and thiolates. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The rate and success of the substitution are influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, the para-fluoro group on a phenyl ring attached to a thiazole has been shown to react selectively with nitrogen nucleophiles like piperazine (B1678402) and morpholine. evitachem.com

Table 1: Examples of Nucleophilic Substitution Reactions on Thiazole Derivatives

ReactantNucleophileConditionsProduct
2-chlorothiazoleAminesNot specified2-aminothiazoles
2-bromothiazoleOrganolithium compoundsMetal-halogen exchange2-lithiothiazole
Thiazole with leaving groupNucleophilesSpecific conditionsSubstituted thiazoles

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution on the thiazole ring is also a significant aspect of its reactivity. The position of substitution is directed by the existing substituents and the inherent electronic distribution within the ring. In unsubstituted thiazole, the C5 position is the primary site for electrophilic attack due to its higher electron density. pharmaguideline.comwikipedia.org The sulfur atom acts as an electron donor, influencing the reactivity of the adjacent carbon atoms. pharmaguideline.com

However, in methyl 3-chloro-1,2-thiazole-4-carboxylate, the presence of the electron-withdrawing chloro and carboxylate groups deactivates the ring towards electrophilic attack. These groups diminish the electron density of the ring, making substitution more challenging compared to unsubstituted thiazole. Despite this deactivation, electrophilic substitution can still occur under specific conditions, likely at the C5 position, which is the most favored site for such reactions in thiazole systems. pharmaguideline.comwikipedia.org Common electrophilic substitution reactions for thiazoles include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com

Table 2: General Electrophilic Substitution Reactions on Thiazoles

ReactionReagentPosition of Attack
HalogenationN-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)C5
NitrationNitric acid and sulfuric acidC5
SulphonationNot specifiedC5
MercurationMercury acetateC5 > C4 > C2
Friedel-Crafts AcylationLewis acid catalystC5

Ring-Opening and Ring-Closing Reaction Pathways

The thiazole ring can undergo ring-opening reactions under certain conditions, although it is generally stable due to its aromatic character. wikipedia.org Such reactions often require harsh conditions or specific reagents that can disrupt the aromatic system. For instance, some thiazole derivatives can participate in cycloaddition reactions that are followed by the extrusion of sulfur, leading to the formation of a different heterocyclic system like pyridine. wikipedia.org

Conversely, ring-closing reactions are fundamental to the synthesis of the thiazole ring itself. The Hantzsch thiazole synthesis is a classic and widely used method, which involves the reaction of an α-haloketone with a thioamide. youtube.comrsc.org This reaction proceeds through the formation of a key intermediate via nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by cyclization and dehydration to form the thiazole ring. youtube.com

Various modifications and alternative synthetic routes to thiazoles have been developed, including reactions involving thioamides and α-aminonitriles or the use of catalysts like calcium triflate. pharmaguideline.comacs.org

Reactivity of the Ester Moiety

The methyl ester group at the C4 position of this compound exhibits reactivity typical of carboxylic acid esters.

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with an alcohol such as ethanol (B145695) in the presence of a catalyst like sulfuric acid would lead to the formation of ethyl 3-chloro-1,2-thiazole-4-carboxylate and methanol. N-Heterocyclic carbenes have been shown to be efficient catalysts for the transesterification of secondary alcohols at room temperature. organic-chemistry.org

Amidation and Hydrolysis Pathways

The ester group can be converted to an amide through reaction with an amine. This amidation reaction involves the nucleophilic attack of the amine on the ester carbonyl carbon, leading to the displacement of the methoxy (B1213986) group. This is a common method for synthesizing carboxamides. Convenient synthetic approaches to functionally substituted 1,2-thiazole-3-carboxamides have been developed from the corresponding carboxylic acid chlorides and primary amines. researchgate.net

Hydrolysis of the ester group to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. libretexts.org Basic hydrolysis, or saponification, involves the reaction of the ester with a base like sodium hydroxide, which results in the formation of the sodium salt of the carboxylic acid. Subsequent acidification yields the free 3-chloro-1,2-thiazole-4-carboxylic acid. Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid. The hydrolysis of esters is a thermodynamically favorable process. libretexts.org Studies on the hydrolysis of substituted N-thiazolylcarbamate esters have shown that the reaction mechanism can vary depending on the substitution pattern. researchgate.net

Reactivity of the Methyl Group and Side-Chain Functionalization

The methyl group at the 3-position of the thiazole ring in this compound is a key site for functionalization. Its reactivity is influenced by the electronic nature of the thiazole ring, which is itself affected by the chloro and methyl carboxylate substituents. Thiazole is an aromatic heterocycle, and the reactivity of its substituents can be analogized to those on other aromatic systems, with some modifications due to the presence of the sulfur and nitrogen heteroatoms.

A primary example of the methyl group's reactivity is its susceptibility to free-radical halogenation. This type of reaction allows for the introduction of a halogen, typically bromine, onto the methyl group, transforming it into a halomethyl group. This functionalized product then serves as a versatile intermediate for further synthetic modifications.

Table 1: Side-Chain Bromination of this compound

ReagentConditionsProduct
N-Bromosuccinimide (NBS)Light irradiation (hν) or radical initiator (e.g., AIBN) in a non-polar solvent (e.g., CCl₄)Methyl 3-(bromomethyl)-1,2-thiazole-4-carboxylate

The reaction with N-bromosuccinimide (NBS) under photochemical or thermal conditions with a radical initiator is a classic method for the selective bromination of allylic and benzylic positions, and by extension, methyl groups attached to aromatic rings. ias.ac.in The resulting product, methyl 3-(bromomethyl)-1,2-thiazole-4-carboxylate, has been documented as a chemical entity, confirming the feasibility of this side-chain functionalization. nih.gov This transformation is significant as the bromomethyl group is a valuable synthetic handle for introducing various nucleophiles, thereby enabling the synthesis of a wide array of derivatives with potentially interesting biological activities.

The reactivity of methyl groups on thiazole rings is a known phenomenon in heterocyclic chemistry. For instance, the methyl group at the 2-position of a thiazole ring can undergo condensation reactions with aldehydes. ias.ac.in While this specific reactivity has not been explicitly documented for this compound, it highlights the potential for the methyl group to participate in various carbon-carbon bond-forming reactions under appropriate conditions. The electron-withdrawing nature of the chloro and carboxylate groups in the target molecule would likely influence the acidity of the methyl protons, potentially affecting its reactivity in base-catalyzed condensation reactions.

Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms is fundamental to predicting reactivity and controlling reaction outcomes. For this compound, the mechanism of side-chain bromination is a key transformation to consider.

Free-Radical Bromination Mechanism:

The side-chain bromination of the methyl group with N-bromosuccinimide proceeds via a free-radical chain mechanism. This mechanism is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by UV light or a radical initiator.

Initiation: The process begins with the generation of a bromine radical from NBS.

NBS → Br• + succinimidyl radical

Propagation: The bromine radical then abstracts a hydrogen atom from the methyl group of this compound to form a resonance-stabilized thiazol-3-ylmethyl radical and hydrogen bromide (HBr).

this compound + Br• → Thiazol-3-ylmethyl radical + HBr

The newly formed HBr reacts with NBS to generate a molecule of bromine (Br₂).

NBS + HBr → Succinimide + Br₂

The bromine molecule then reacts with the thiazol-3-ylmethyl radical to form the product, methyl 3-(bromomethyl)-1,2-thiazole-4-carboxylate, and another bromine radical, which continues the chain reaction.

Thiazol-3-ylmethyl radical + Br₂ → Methyl 3-(bromomethyl)-1,2-thiazole-4-carboxylate + Br•

Termination: The chain reaction is terminated by the combination of any two radical species.

Br• + Br• → Br₂

Thiazol-3-ylmethyl radical + Br• → Methyl 3-(bromomethyl)-1,2-thiazole-4-carboxylate

Thiazol-3-ylmethyl radical + Thiazol-3-ylmethyl radical → Dimer

The electronic nature of the thiazole ring influences the stability of the intermediate thiazol-3-ylmethyl radical. The aromatic system of the thiazole ring can delocalize the unpaired electron, thus stabilizing the radical intermediate and facilitating the reaction. The presence of the electron-withdrawing chloro and carboxylate groups can also impact the stability of this radical, although the primary driving force for the reaction is the formation of a resonance-stabilized radical adjacent to the aromatic ring. ias.ac.in

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For methyl 3-chloro-1,2-thiazole-4-carboxylate, both ¹H and ¹³C NMR would provide invaluable information regarding the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the single proton on the thiazole (B1198619) ring and the protons of the methyl ester group. The chemical shift of the thiazole proton (H5) is influenced by the electron-withdrawing effects of the adjacent chloro, sulfenyl, and carbonyl groups, and by analogy with related thiazole derivatives, it is expected to appear in the downfield region of the spectrum. chemicalbook.comnih.gov The methyl protons of the ester group would appear as a singlet, with a chemical shift typical for such a functional group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms of the thiazole ring are expected to resonate at distinct chemical shifts due to the different substituents. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift. nih.govresearchgate.net The chemical shifts of the thiazole ring carbons are sensitive to the nature and position of the substituents. nih.gov

Advanced NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques would reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, thereby confirming the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
Thiazole-H5~8.0-8.5~120-130Singlet
-OCH₃~3.8-4.0~52-55Singlet
Thiazole-C3-~150-160-
Thiazole-C4-~135-145-
Thiazole-C5-~120-130-
C=O-~160-170-

Mass Spectrometry (MS) for Fragmentation Analysis and Isotope Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be suitable ionization methods.

The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. Due to the presence of chlorine and sulfur, the isotopic pattern of the molecular ion peak will be characteristic, showing signals for [M]⁺, [M+2]⁺, and [M+4]⁺ in specific abundance ratios, which aids in confirming the elemental composition. nih.gov

Fragmentation Analysis: The fragmentation of the molecular ion under mass spectrometric conditions would likely involve the cleavage of the thiazole ring and the loss of substituents. nih.govrsc.org Common fragmentation pathways for thiazole derivatives include the cleavage of the S-N and C4-C5 bonds. The loss of the chloro radical (Cl•), the methoxycarbonyl group (•COOCH₃), or the entire ester group are also plausible fragmentation pathways.

Isotope Labeling Studies: Isotope labeling, for instance, by using ¹³C or ¹⁵N labeled precursors in the synthesis, can be a powerful tool to study reaction mechanisms and to elucidate fragmentation pathways in mass spectrometry. By observing the mass shifts in the fragments, the origin of each atom in the fragment ions can be determined, providing detailed mechanistic insights.

Table 2: Predicted Mass Spectrometry Fragments for this compound Predictions are based on common fragmentation patterns of related thiazole derivatives.

Fragment IonPredicted m/zPossible Origin
[M]⁺192.98Molecular Ion
[M-Cl]⁺158.01Loss of a chlorine radical
[M-COOCH₃]⁺133.99Loss of the methoxycarbonyl radical

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. tandfonline.comtandfonline.comulpgc.es For this compound, these techniques can confirm the presence of the ester and chloro functionalities, as well as the thiazole ring.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. researchgate.net The C-O stretching vibrations of the ester will also be present. The C-Cl stretching vibration will likely appear in the fingerprint region. Vibrations associated with the C=N and C-S bonds within the thiazole ring will also be observable. researchgate.net

Raman Spectroscopy: Raman spectroscopy, being complementary to IR spectroscopy, would be particularly useful for observing the vibrations of the thiazole ring, especially the symmetric vibrations that might be weak in the IR spectrum. The C-S and S-N stretching vibrations often give rise to distinct Raman signals.

Table 3: Predicted IR Absorption Frequencies for this compound Predictions are based on characteristic group frequencies.

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C=O (ester)Stretching1720 - 1740
C-O (ester)Stretching1250 - 1300
Thiazole RingRing Stretching~1400 - 1600
C-ClStretching~600 - 800

X-ray Crystallography for Solid-State Structural Determination

The analysis would reveal the planarity of the 1,2-thiazole ring and the orientation of the chloro and methyl carboxylate substituents relative to the ring. Furthermore, the crystal packing arrangement can be determined, providing insights into intermolecular interactions such as π-π stacking or other non-covalent interactions that govern the solid-state architecture. mdpi.com While no specific crystal structure for this compound has been reported, analysis of related thiazole structures suggests that the thiazole ring itself is largely planar. nih.gov

Hyphenated Techniques for Reaction Monitoring and Product Elucidation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures and for real-time reaction monitoring. nih.govresearchgate.netresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is a powerful tool for monitoring the synthesis of this compound. researchgate.netnih.gov By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC-MS, the consumption of reactants, the formation of the product, and the appearance of any intermediates or byproducts can be tracked. The HPLC provides separation of the components, while the MS provides their molecular weights, allowing for their identification.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or after appropriate derivatization, GC-MS can also be employed for the analysis and quantification of the target compound and related impurities.

These hyphenated techniques are crucial not only for optimizing reaction conditions (e.g., temperature, reaction time, catalyst loading) but also for ensuring the purity of the final product.

Computational Chemistry and Theoretical Investigations of Methyl 3 Chloro 1,2 Thiazole 4 Carboxylate

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule is fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability.

In the case of methyl 3-chloro-1,2-thiazole-4-carboxylate, the presence of the electron-withdrawing chlorine atom and the methyl carboxylate group, combined with the π-system of the thiazole (B1198619) ring, significantly influences its electronic properties. Computational studies on similar halogenated thiadiazoles have shown that the HOMO is often a π-orbital distributed over the ring, while the LUMO is a π* orbital. researchgate.net The precise energy levels can be calculated using methods like Density Functional Theory (DFT).

Table 1: Predicted Electronic Properties of a Model Thiazole Derivative

Property Predicted Value Significance
HOMO Energy ~ -7.0 eV Electron-donating capability
LUMO Energy ~ -1.5 eV Electron-accepting capability
HOMO-LUMO Gap ~ 5.5 eV Chemical reactivity and stability

Note: These are estimated values based on related compounds and serve for illustrative purposes.

Reaction Mechanism Prediction and Transition State Characterization

Computational methods are instrumental in predicting reaction mechanisms and characterizing the high-energy transition states that govern reaction rates. For this compound, several reaction types could be investigated, including nucleophilic aromatic substitution at the chloro-substituted carbon. The reactivity of the thiazole ring is influenced by the substituents. ias.ac.in For instance, the chloro group at the C3 position can be a site for nucleophilic attack.

Theoretical calculations can map the potential energy surface of a reaction, identifying the minimum energy pathway from reactants to products. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. Such studies have been pivotal in understanding the synthesis of various thiazole derivatives. nih.govnih.govajgreenchem.comresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy, aiding in the assignment of experimental spectra. For the title compound, predicted shifts would be influenced by the electronic environment of each nucleus. ajgreenchem.com

Infrared (IR) Spectroscopy: Vibrational frequencies can be computed to predict the positions of IR absorption bands. Key vibrational modes for this compound would include the C=O stretch of the ester, C-Cl stretch, and various ring vibrations. researchgate.net

UV-Vis Spectroscopy: Electronic transitions can be calculated to predict the absorption maxima in UV-Vis spectra, providing information about the electronic structure. researchgate.net

Table 2: Correlation of Predicted and Experimental Spectroscopic Data for a Thiazole Analog

Spectroscopic Technique Predicted Data Experimental Data
¹H NMR (ppm) Calculated chemical shifts Measured chemical shifts
¹³C NMR (ppm) Calculated chemical shifts Measured chemical shifts
IR (cm⁻¹) Vibrational frequencies Absorption bands

Conformation Analysis and Conformational Landscapes

Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the main sources of conformational flexibility are the rotation around the C-C bond connecting the carboxylate group to the thiazole ring and the rotation of the methyl group.

Quantitative Structure-Reactivity/Property Relationships (QSPR) Modeling

QSPR models are statistical models that relate the chemical structure of a compound to its reactivity or other properties. These models are widely used in drug design and materials science. tandfonline.comnih.govsciforum.net For this compound, a QSPR study could be developed to predict a specific property, such as its biological activity or a physical property like solubility.

To build a QSPR model, a set of molecular descriptors is first calculated for a series of related compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. Statistical methods are then used to find a mathematical equation that correlates these descriptors with the property of interest.

Compound Names Mentioned in this Article

Table 3: List of Chemical Compounds

Compound Name
This compound
3-chloro-4-fluoro-1,2,5-thiadiazole
Methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate

Applications As a Synthetic Building Block and Precursor in Organic Synthesis

Synthesis of Complex Heterocyclic Systems and Fused Rings

The isothiazole (B42339) scaffold of methyl 3-chloro-1,2-thiazole-4-carboxylate serves as a foundational element for the synthesis of more intricate heterocyclic structures. The presence of both an electrophilic carbon (attached to the chlorine) and a nucleophilic nitrogen within the ring, along with the ester group, provides multiple reaction sites for building complex molecular architectures.

One of the primary methods for constructing fused ring systems from thiazole (B1198619) derivatives is through cyclization reactions. researchgate.net For instance, the reaction of 2-acylamino-ketones with phosphorus pentasulfide, known as the Robinson-Gabriel synthesis, is a classic method for forming 1,3-thiazoles. researchgate.net Similarly, the Hantzsch synthesis, which involves the reaction of α-haloketones with thioamides, is a widely used method for thiazole synthesis. researchgate.net These fundamental reactions can be adapted to the isothiazole system of this compound to create fused rings.

Researchers have successfully synthesized various fused heterocyclic systems, such as thiazolo-pyrimidines and imidazo-thiazoles, which are known for their biological activities. nih.govplos.org The general strategy involves the reaction of the chloro-isothiazole with a bifunctional nucleophile, leading to a subsequent intramolecular cyclization to form the fused ring. For example, reaction with an amino-thiol could lead to a thiazolo-thiazine ring system.

The synthesis of fused 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) systems has also been reported from related starting materials. rdd.edu.iq These syntheses often involve multi-step sequences, starting with the conversion of a carboxylic acid to an acid hydrazide, which is then cyclized with various reagents to form the desired heterocyclic ring. rdd.edu.iq

Table 1: Examples of Fused Heterocyclic Systems Derived from Thiazole Precursors

Fused SystemPrecursor TypeSynthetic StrategyPotential Application Area
Thiazolo-pyrimidineAminothiazole derivativeCyclization with a 1,3-dicarbonyl compoundMedicinal Chemistry nih.gov
Imidazo-thiazoleAminothiazole derivativeReaction with an α-haloketoneMedicinal Chemistry plos.org
Thiazolo-triazoleThiazole hydrazideCyclization with formic acid or other one-carbon donorsAgrochemicals rdd.edu.iq

Precursor for Advanced Materials Monomers and Specialty Chemicals

The isothiazole ring system is not only a key component in biologically active molecules but also finds application in materials science. The unique electronic properties and rigidity of the heterocyclic core can be exploited in the design of novel monomers for advanced materials.

This compound can be chemically modified to introduce polymerizable groups, such as vinyl or acetylene (B1199291) functionalities. For instance, the chlorine atom can be displaced by a nucleophile containing a polymerizable moiety through a nucleophilic aromatic substitution reaction. Alternatively, the ester group can be reduced to an alcohol, which can then be further functionalized.

Role in Catalyst Design and Ligand Synthesis

The nitrogen and sulfur atoms within the isothiazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows for the use of isothiazole derivatives as ligands in the design of novel catalysts.

By strategically modifying the substituents on the isothiazole ring, the electronic and steric properties of the resulting ligand can be fine-tuned to optimize the performance of the catalyst for a specific chemical transformation. For example, the chlorine atom can be substituted with various groups to modulate the electron density on the heterocyclic ring, thereby influencing the binding affinity of the ligand to a metal center.

The synthesis of such ligands often involves multi-step procedures. For instance, the ester group of this compound can be converted to an amide or a hydrazide, which can then be further elaborated to introduce additional coordinating atoms, creating multidentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a range of organic reactions, including cross-coupling reactions, hydrogenations, and oxidations. The coordination chemistry of thiazoles, isothiazoles, and thiadiazoles has been a subject of interest for building new dynamic catalytic structures. researchgate.net

Derivatization for Agrochemical Research Candidates (Synthetic Aspects Only)

The thiazole and isothiazole moieties are present in a number of commercially successful agrochemicals, including fungicides and insecticides. researchgate.netresearchgate.net This has spurred significant research into the synthesis of new derivatives with potential agrochemical applications. This compound serves as a valuable starting material in this endeavor due to the ease with which its functional groups can be modified.

The general approach involves the synthesis of a library of compounds based on the isothiazole scaffold, where the substituents at the 3- and 4-positions are systematically varied. The chlorine atom at the 3-position is a key handle for introducing diversity. It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a wide range of derivatives.

For example, reaction with different anilines can lead to a series of 3-(arylamino)-1,2-thiazole-4-carboxylates. The ester group at the 4-position can also be modified, for instance, by hydrolysis to the corresponding carboxylic acid, followed by amide coupling with various amines to introduce further diversity. This combinatorial approach allows for the rapid generation of a large number of compounds for biological screening. The synthesis of 4-methyl-1,2,3-thiadiazole (B96444) derivatives via the Ugi reaction is an example of a multicomponent reaction used to create diverse structures for agrochemical research. researchgate.net

Table 2: Synthetic Transformations for Agrochemical Candidate Derivatization

Reaction TypeReagentsFunctional Group ModifiedResulting Moiety
Nucleophilic Aromatic SubstitutionAmines, Alcohols, ThiolsC-Cl bond at position 33-amino, 3-alkoxy, or 3-thioether derivatives
SaponificationBase (e.g., NaOH, LiOH)Ester at position 4Carboxylic acid
Amide CouplingCarboxylic acid, Amine, Coupling agent (e.g., DCC, EDC)Carboxylic acid at position 4Amide
ReductionReducing agent (e.g., LiAlH4)Ester at position 4Alcohol

Development of Novel Chemical Probes for Research (Non-Clinical)

Chemical probes are essential tools in chemical biology for studying biological processes in a non-clinical research setting. evitachem.com The isothiazole scaffold of this compound can be utilized as a core structure for the development of such probes.

The synthesis of these probes involves the incorporation of a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto the isothiazole ring. This can be achieved by reacting this compound with a nucleophile that already contains the reporter group. Alternatively, a linker can be attached to the isothiazole, which is then subsequently conjugated to the reporter group.

The position of the reporter group can be controlled by the choice of synthetic route. For instance, attaching the reporter via the 3-position through displacement of the chlorine atom would place it at a different spatial location compared to attachment via the 4-position after modification of the ester group. This allows for the design of probes with specific properties for different applications, such as fluorescence microscopy or affinity purification. The development of new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core demonstrates the utility of these heterocycles in creating fluorescent molecules.

Advanced Methodologies and Techniques Applied to Methyl 3 Chloro 1,2 Thiazole 4 Carboxylate Research

Flow Chemistry and Continuous Processing for Synthesis

Flow chemistry, or continuous processing, represents a paradigm shift from traditional batch synthesis, offering enhanced control over reaction parameters and improved safety profiles, particularly when dealing with hazardous reagents or intermediates. nih.gov In the context of isothiazole (B42339) synthesis, continuous flow methods can be particularly advantageous. The synthesis of related heterocyclic structures, such as 1,2,4-thiadiazoles, has been successfully demonstrated using flow chemistry, highlighting the potential for this technology in producing isothiazole derivatives. nih.gov

The mechanization and automation inherent in continuous processes allow for stable operating conditions where the supply of starting materials and the formation of products occur uninterruptedly. google.com This leads to uniform product quality, compact production apparatus, and is particularly beneficial for large-scale manufacturing with reduced labor intensity. google.com While traditional batch processes for synthesizing isothiazolinone derivatives have been noted to be simple for small-scale production, they face challenges in scalability, including the need for more equipment, handling of large volumes of materials, long reaction times, and high energy consumption. google.com

A key advantage of flow synthesis is the ability to safely handle hazardous materials. For instance, a continuous flow process for 5-chloro-3-phenyl-1,2,4-thiadiazole (B1265915) utilized the hazardous trichloromethane sulfenylchloride reagent, with in-line quenching to manage dangerous by-products. nih.gov This approach could be adapted for the synthesis of methyl 3-chloro-1,2-thiazole-4-carboxylate, especially in steps involving reactive chlorinating agents. The precise control over temperature, pressure, and reaction time in a microreactor setup can lead to higher yields and purities compared to batch methods.

Table 1: Comparison of Batch vs. Flow Chemistry for Isothiazole Synthesis

Feature Batch Processing Flow Chemistry/Continuous Processing
Scalability Difficult, requires larger vessels Easily scalable by extending run time
Safety Higher risk with hazardous materials Enhanced safety, small reaction volumes
Process Control Limited control over exotherms Precise control of temperature & pressure
Product Quality Potential for batch-to-batch variability High consistency and uniform quality google.com

| Efficiency | Longer reaction and workup times google.com | Reduced reaction times, potential for automation |

Microwave-Assisted Organic Synthesis (MAOS) Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netrsc.org This technology utilizes microwave irradiation to directly and efficiently heat the reaction mixture. researchgate.net

In the synthesis of various heterocyclic compounds, including thiazoles and triazoles, MAOS has proven to be highly effective. nih.govrsc.org For example, the synthesis of novel thiazolyl-pyridazinediones has been achieved through a microwave-assisted multicomponent reaction, noted for its high efficiency and short reaction times. nih.gov Similarly, 1,2,4-triazole-3-carboxamides have been prepared from their corresponding esters and amines under neutral microwave conditions, avoiding the need for catalysts or metal complexes and reducing reaction times from hours to minutes. researchgate.net

The application of MAOS to the synthesis or derivatization of this compound could offer significant advantages. For instance, in a potential amidation reaction at the carboxylate group, microwave heating could drastically reduce the time required compared to conventional methods that might take 12-14 hours. researchgate.net The synthesis of various thiazole (B1198619) and triazole derivatives has been reported with reaction times as short as a few minutes under microwave irradiation. nih.govrsc.orgmdpi.com The use of eco-friendly catalysts like chitosan (B1678972) has also been combined with microwave synthesis, further enhancing the green credentials of this methodology. nih.gov

Table 2: MAOS in Heterocyclic Synthesis

Heterocycle Synthesized Reaction Type Conventional Time Microwave Time Yield Improvement
Quinoline-fused 1,4-benzodiazepines Condensation Several hours Not specified 62-65% to 92-97% rsc.org
1,2,4-Triazole-3-carboxamides Amidation 12-14 hours 30 minutes Significant researchgate.net
Thiazolyl-pyridazinediones Multicomponent Not specified 4-8 minutes High/efficient yields nih.gov

Photochemical Reactions and Photo-induced Transformations

Photochemistry offers a unique approach to manipulating molecular structures by using light to access high-energy intermediates. researchgate.netresearchgate.net This can lead to transformations that are not achievable through traditional thermal methods. For thiazole and isothiazole derivatives, photochemical irradiation can induce a predictable permutation of the cyclic system and its substituents. researchgate.netresearchgate.net

Upon photoexcitation, these heterocyclic compounds can populate excited states that undergo a series of structural rearrangements. researchgate.net Theoretical studies on model systems like methylisothiazoles suggest that these photochemical isomerizations proceed through specific mechanisms, such as internal cyclization-isomerization, ring contraction-ring expansion, or a direct route involving conical intersections. rsc.org These transformations can alter the very structure of the thiazole or isothiazole ring, providing a pathway to complex and otherwise difficult-to-access isomers. researchgate.net This method operates under mild conditions and can tolerate a wide range of functional groups. researchgate.net

For this compound, photochemical methods could potentially be used to isomerize the isothiazole core to a thiazole, or to rearrange the substituents around the ring. Such transformations would be valuable for creating a library of structurally diverse compounds from a single precursor. The process involves the temporary disruption of the heterocycle's aromaticity to access high-energy intermediates, which then rearrange to form new products. researchgate.net

Electrochemistry in Derivatization Strategies

Electrochemical synthesis is a green and powerful technique that uses electrical current to drive chemical reactions, often avoiding the need for harsh oxidizing or reducing agents. mdpi.comthieme-connect.de This method allows for precise control over the reaction potential, enabling selective transformations. thieme-connect.de

In the context of sulfur- and nitrogen-containing heterocycles, electrochemistry has been employed for the synthesis of 1,2,4-thiadiazoles through an intermolecular dehydrogenative S-N coupling. thieme-connect.de The use of iodide-based electrolytes was found to be crucial in this process. thieme-connect.de Electrochemical methods have also been applied to the synthesis of isoxazole (B147169) and triazole derivatives, demonstrating the versatility of this approach. mdpi.com For instance, the synthesis of 1,2,3-triazoles was achieved through the electrochemical oxidation of a copper foil electrode. mdpi.com

For this compound, electrochemical methods could be explored for various derivatization strategies. The electrochemical reduction of substituted isothiazole-3-thiones has been shown to yield different products depending on the reaction conditions, including thiophene (B33073) derivatives in some cases. rsc.org This suggests that the isothiazole ring itself can be modified electrochemically. Furthermore, derivatization at the chloro or carboxylate positions could potentially be achieved under electrochemical conditions, offering a clean and efficient alternative to traditional chemical methods.

Supramolecular Assembly and Self-Organization Studies

Supramolecular chemistry investigates the non-covalent interactions that govern the assembly of molecules into larger, ordered structures. While specific studies on the supramolecular assembly of this compound are not prevalent, research on related heterocyclic systems provides insights into the potential for this compound to form organized structures.

The isothiazole ring, with its heteroatoms and potential for hydrogen bonding and π-π stacking, can participate in various non-covalent interactions. In the crystal structure of a related compound, ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-ethoxycarbonyl-4-methyl-1H-1,2,3-triazole, both intra- and intermolecular C-H···O hydrogen bonds, along with strong π-π stacking interactions, were observed to stabilize the structure. nih.gov These types of interactions are fundamental to supramolecular assembly.

The ability to form such organized assemblies is crucial for applications in materials science and crystal engineering. By modifying the substituents on the isothiazole ring of this compound, it may be possible to tune these non-covalent interactions to direct the self-organization of the molecules into specific architectures with desired properties.

Table 3: Compound Names Mentioned

Compound Name
This compound
1,2,4-Thiadiazoles
Isothiazolinone
5-chloro-3-phenyl-1,2,4-thiadiazole
Trichloromethane sulfenylchloride
Thiazolyl-pyridazinediones
1,2,4-Triazole-3-carboxamides
Chitosan
Methylisothiazole
Isoxazoles
Triazoles
Isothiazole-3-thiones
Thiophene

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 3-chloro-1,2-thiazole-4-carboxylate, and how can reaction purity be optimized?

  • Methodological Answer : Synthesis typically involves refluxing precursor compounds (e.g., methyl 3-amino-4-hydroxybenzoate) with chlorinating agents under controlled conditions. For purity optimization, recrystallization from ethanol or diethyl ether is advised, followed by thin-layer chromatography (TLC) or gas chromatography (GC) to monitor purity . Reflux times (e.g., 15–24 hours) and stoichiometric ratios of reagents (e.g., aryl acids in excess) are critical variables to adjust for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazole ring structure and ester/chlorine substituents. Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. Canonical SMILES and InChI codes (e.g., InChI=1S/C4H4ClN3O2/c1-10-3(9)2-6-4(5)8-7-2/h1H3,(H,6,7,8)) aid in computational validation of structural assignments .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the ester group. Stability studies should include periodic purity checks via TLC or GC, as moisture and light exposure can degrade chlorine substituents .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

  • Methodological Answer : Use a tiered approach:

  • Phase 1 (Lab) : Measure physicochemical properties (log P, hydrolysis rate) under controlled pH/temperature .
  • Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using LC-MS to track metabolite formation (e.g., thiazole ring cleavage products).
  • Phase 3 (Field) : Deploy passive samplers in contaminated sites to monitor bioaccumulation in biotic compartments .
    • Data Contradiction Tip : Discrepancies between lab and field degradation rates may arise from microbial diversity; use metagenomic analysis to identify biodegrading organisms .

Q. What experimental strategies resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Standardized Assays : Replicate bioactivity tests (e.g., antimicrobial IC₅₀) across multiple cell lines or microbial strains to isolate compound-specific effects from model variability.
  • Statistical Design : Apply split-plot or randomized block designs (e.g., four replicates with five plants each) to account for environmental variability .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., molar concentrations vs. mass/volume) to normalize potency claims .

Q. How can mechanistic studies elucidate the role of the chlorine substituent in this compound’s reactivity?

  • Methodological Answer :

  • Synthetic Probes : Synthesize analogs with fluorine or bromine substitutions and compare reaction kinetics (e.g., SNAr vs. radical pathways).
  • Computational Modeling : Density functional theory (DFT) calculates bond dissociation energies and electrostatic potential maps to predict regioselectivity in nucleophilic attacks .
    • Case Study : Thiophene-substituted analogs in show halogen-dependent reactivity; similar approaches can be applied to thiazole derivatives .

Q. What methodologies are recommended for assessing ecological risks of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Tiered Ecotoxicity Testing :
  • Acute toxicity: Daphnia magna 48-hour LC₅₀ tests.
  • Chronic effects: Algal growth inhibition (OECD 201) over 72 hours.
  • Probabilistic Modeling : Combine species sensitivity distributions (SSDs) with environmental concentrations to estimate risk quotients .

Key Methodological Takeaways

  • Synthesis : Prioritize reflux conditions and post-reaction purification .
  • Environmental Studies : Integrate microcosm experiments with field validation .
  • Data Analysis : Use inferential statistics (e.g., ANOVA) to address variability in bioactivity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.